molecular formula C18H15BrClN3OS B2450365 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207012-80-3

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2450365
CAS RN: 1207012-80-3
M. Wt: 436.75
InChI Key: BZCRRCZGDAXEGO-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H15BrClN3OS and its molecular weight is 436.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

"2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide" and its derivatives have been studied for their synthesis and potential antibacterial activities. Ramalingam et al. (2019) explored the synthesis of such derivatives, highlighting their significant antibacterial activity. This indicates the compound's utility in the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Properties

Studies have also delved into the anticancer potential of this compound. For instance, Evren et al. (2019) synthesized and evaluated derivatives for their activity against cancer cells, finding that certain derivatives showed high selectivity and apoptosis-inducing capabilities in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) discovered a derivative of this compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting its use in treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Structural Analysis and Crystallography

The compound's structural aspects have been analyzed in research as well. Boechat et al. (2011) focused on the structural characteristics, including the molecular shape and various intermolecular interactions, providing insights into its physical and chemical properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Synthesis and Hemolytic Activity

Research by Gul et al. (2017) involved the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including derivatives of the compound , and evaluated their antimicrobial and hemolytic activity. This study highlights the compound's potential in medicinal chemistry and its relative toxicity (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-23-16(12-5-7-13(19)8-6-12)10-21-18(23)25-11-17(24)22-15-4-2-3-14(20)9-15/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCRRCZGDAXEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

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